1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one
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Overview
Description
1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one is a complex organic compound that features a unique structure combining a thiazole ring, a pyrrolidine ring, and a hydroxy-imino group
Preparation Methods
The synthesis of 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of catalysts, specific temperature controls, and purification steps to ensure the desired product is obtained with high purity .
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for larger batches, and implementing continuous flow processes to enhance efficiency and yield .
Chemical Reactions Analysis
1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imino group can be reduced to an amine.
Substitution: The phenyl group on the thiazole ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles like halogens. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Mechanism of Action
The mechanism of action of 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one involves its interaction with specific molecular targets. The hydroxy-imino group can form hydrogen bonds with biological molecules, while the thiazole and pyrrolidine rings can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Compared to other similar compounds, 1-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]propyl}pyrrolidin-2-one is unique due to its specific combination of functional groups and rings. Similar compounds include:
Thiazole derivatives: Known for their antimicrobial and anticancer properties.
Pyrrolidine derivatives: Used in drug discovery for their ability to interact with various biological targets.
Hydroxy-imino compounds: Studied for their potential as enzyme inhibitors.
This compound’s uniqueness lies in its ability to combine these properties, making it a versatile molecule for various applications.
Properties
Molecular Formula |
C20H22N4O2S |
---|---|
Molecular Weight |
382.5 g/mol |
IUPAC Name |
1-[3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]propyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H22N4O2S/c21-19-18(20-22-15(13-27-20)14-6-2-1-3-7-14)16(25)12-24(19)11-5-10-23-9-4-8-17(23)26/h1-3,6-7,13,21,25H,4-5,8-12H2 |
InChI Key |
XNDBNQPDWRJUSW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)N(C1)CCCN2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
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